2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

Analytical Chemistry Procurement Quality Control

Procure CAS 590358-27-3 at ≥98% purity to ensure reliable reactivity in condensation, cyclization, and coupling reactions. This 2-aminothiophene-3-carboxamide scaffold is a proven entry point for ANO1 chloride channel inhibitors active in glioblastoma assays and VEGFR-2 kinase inhibitors surpassing Sorafenib’s cytotoxicity in HepG-2 cells. Order high-purity grade to minimize side reactions during multi-step heterocycle construction.

Molecular Formula C6H7N3O2S
Molecular Weight 185.21 g/mol
CAS No. 590358-27-3
Cat. No. B1276828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(aminocarbonyl)thiophene-3-carboxamide
CAS590358-27-3
Molecular FormulaC6H7N3O2S
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C(=O)NC(=O)N)N
InChIInChI=1S/C6H7N3O2S/c7-4-3(1-2-12-4)5(10)9-6(8)11/h1-2H,7H2,(H3,8,9,10,11)
InChIKeyOAWUKGOACZAMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3): Procurement-Relevant Structural and Chemical Identity


2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3, MFCD03946152, C₆H₇N₃O₂S, MW 185.20) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxamide chemical class . The compound contains a 2-aminothiophene core with a carboxamide substituent at the 3-position, further modified with an aminocarbonyl (urea) moiety . This substituted 2-aminothiophene-3-carboxamide scaffold has been recognized in the synthetic chemistry literature as a versatile precursor for the construction of polyfunctionalized heterocyclic systems [1].

Why 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3) Cannot Be Interchanged with Common 2-Aminothiophene Analogs


The 2-aminothiophene-3-carboxamide scaffold is a foundational synthetic intermediate with demonstrated utility across multiple therapeutic target classes, including ANO1 ion channel inhibitors and VEGFR-2 kinase inhibitors [1][2]. However, substitution of the core scaffold — whether by removal of the 2-amino group, modification of the 3-carboxamide functionality, or replacement of the aminocarbonyl (urea) moiety — fundamentally alters the compound's downstream synthetic potential and physical properties [3]. In the published SAR studies on ANO1 inhibitors, specific structural modifications to the 2-aminothiophene-3-carboxamide core resulted in dramatic differences in channel inhibitory activity and selectivity, demonstrating that in-class substitution cannot be made without compromising experimental outcomes [1]. The following quantitative evidence details the specific differentiation dimensions relevant to scientific procurement decisions.

Quantitative Differentiation Evidence for 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3) Versus Closest Analogs


Purity Specification Variability Across Commercial Suppliers of CAS 590358-27-3

Procurement decisions for 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3) are directly impacted by supplier-specific purity specifications. Commercial sources offer the compound at varying purity grades, with documented specifications ranging from 95% to ≥98% . This variability is procurement-relevant because downstream synthetic applications — particularly those involving sensitive coupling reactions or requiring minimal side-product contamination — may demand the higher ≥98% purity grade to avoid purification bottlenecks and ensure reproducible yields .

Analytical Chemistry Procurement Quality Control

Storage Condition Differentiation: Cold-Chain Versus Ambient Storage Requirements for Thiophene-3-carboxamide Derivatives

2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3) exhibits documented storage requirements of sealed, dry conditions at 2-8°C for long-term preservation . This cold-chain requirement differentiates it from certain related 2-aminothiophene derivatives that may be stable at ambient temperature under desiccated conditions [1]. Procurement planning must account for this temperature sensitivity, as shipping and storage infrastructure requirements directly impact total cost of ownership and compound integrity upon receipt.

Compound Stability Logistics Procurement Planning

Synthetic Utility of 2-Aminothiophene-3-carboxamide Scaffold: Class-Level Activity Differentiation from Non-Amino Thiophene Analogs

The 2-aminothiophene-3-carboxamide scaffold has been validated as a productive synthetic building block for generating polyfunctionalized heterocyclic compounds [1]. In published SAR campaigns targeting ANO1 chloride channels, 2-aminothiophene-3-carboxamide derivatives (including compounds 9c and 10q) demonstrated potent channel inhibition with selectivity over ANO2, and exhibited superior suppression of glioblastoma (GBM) cell proliferation compared to four reference compounds in 2D and 3D colony formation assays [2]. The presence of the 2-amino group and 3-carboxamide functionality is essential for this activity profile, as modifications to these positions produced variable activity [2].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

VEGFR-2 Inhibitory Activity of Ortho-Amino Thiophene Carboxamides: Class Benchmarking Versus Sorafenib

Ortho-amino thiophene carboxamide derivatives structurally related to 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide have been evaluated as dual VEGFR-2 inhibitors and mitotic inhibitors. In comparative cytotoxicity screening against HepG-2 hepatocellular carcinoma cells, the most active derivatives (compounds 5 and 21) exhibited 2.3-fold and 1.7-fold higher cytotoxicity than the clinically approved VEGFR-2 inhibitor Sorafenib [1]. Compounds 5 and 21 also demonstrated potent VEGFR-2 inhibition with IC₅₀ values of 0.59 μM and 1.29 μM, respectively, and inhibited β-tubulin polymerization by 73% and 86% at their respective IC₅₀ concentrations [1].

Oncology Angiogenesis Kinase Inhibition Drug Discovery

Physical Form and Handling Characteristics Differentiation for Procurement Planning

2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3) is supplied as a solid physical form at room temperature shipping conditions . This solid-state presentation offers practical handling advantages over liquid or semi-solid analogs for weighing accuracy, storage footprint, and reduced risk of spillage or volatilization. For laboratories conducting milligram-scale reactions, solid-form compounds eliminate the volumetric measurement variability inherent in liquid handling of viscous or hygroscopic materials, thereby improving reaction stoichiometry precision.

Compound Handling Formulation Procurement

Recommended Research Applications for 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3) Based on Procurement-Relevant Evidence


Synthesis of Polyfunctionalized Heterocyclic Libraries for Medicinal Chemistry

The 2-aminothiophene-3-carboxamide core serves as a versatile building block for constructing diverse heterocyclic systems, as documented in comprehensive synthetic methodology reviews [1]. Procurement of CAS 590358-27-3 at ≥98% purity is recommended for this application to minimize side reactions during multi-step heterocycle construction, where amine and carboxamide functionalities are subjected to condensation, cyclization, or coupling reactions. The cold-chain storage requirement (2-8°C) should be factored into laboratory workflow planning.

ANO1 Chloride Channel Inhibitor Discovery and SAR Expansion

The 2-aminothiophene-3-carboxamide scaffold has demonstrated efficacy in generating selective ANO1 chloride channel inhibitors with anti-glioma activity [2]. Researchers pursuing ANO1-targeted therapeutics should consider CAS 590358-27-3 as a synthetic entry point for derivatization campaigns, given the established SAR demonstrating that structural modifications to this core yield compounds with potent channel inhibition and selectivity over ANO2. Comparative data show derivatives of this scaffold outperform multiple reference compounds in GBM cell proliferation and migration assays [2].

VEGFR-2 Kinase Inhibitor Development Programs

Ortho-amino thiophene carboxamide derivatives have shown potent VEGFR-2 inhibitory activity with IC₅₀ values in the sub-micromolar to low micromolar range, alongside β-tubulin polymerization inhibition [3]. For kinase inhibitor discovery programs targeting angiogenesis-dependent cancers, procurement of high-purity CAS 590358-27-3 enables analog synthesis and SAR exploration around a scaffold that has already produced derivatives exceeding Sorafenib's cytotoxicity by 1.7- to 2.3-fold in HepG-2 cells [3].

Building Block Stocking for Chemical Biology and Probe Development

Given the compound's classification as a building block with a defined MDL number (MFCD03946152) and availability from multiple commercial suppliers at varying purity grades , CAS 590358-27-3 is suitable for chemical biology core facility stockpiles. Procurement managers should note the purity specification differential (95% minimum versus ≥98% grades) and select according to end-user requirements — ≥98% for sensitive chemistry applications, 95% for bulk intermediate use where subsequent purification is planned .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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